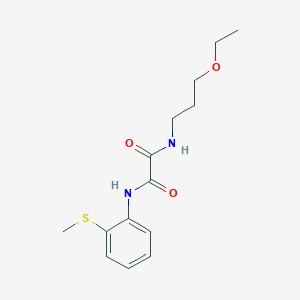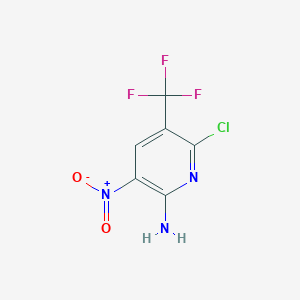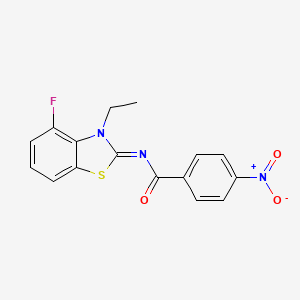![molecular formula C24H20N2O4S B2825198 1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-51-6](/img/structure/B2825198.png)
1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoline and thiazolidine derivatives are known to exhibit a wide range of biological activities . They are often used in the synthesis of bioactive molecules . The compound you mentioned seems to be a complex derivative of these structures.
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, similar compounds such as indolin-2-one derivatives and 1,2-benzothiazine 1,1-dioxide derivatives have been synthesized for bioactive molecule research .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of fluorine-containing 3'-phenylspiro compounds has been explored, indicating their potential for enhanced antifungal, antibacterial, and insecticidal activities upon the addition of sulfur to the compounds. This suggests a promising avenue for developing new antimicrobial agents (Dandia, Kaur, & Singh, 1993).
Modulation of p53 Activity
Compounds derived from the spirooxoindolepyrrolidine nucleus have been identified as potential modulators of p53 activity, exhibiting the ability to inhibit cell growth in various human tumor cells. This highlights their therapeutic potential in cancer treatment, especially considering their impact on apoptotic cell death and cell cycle progression (Gomez-Monterrey et al., 2010).
Novel Spiro Heterocycles
The investigation into novel spiro heterocycles related to the indoline moiety has led to the synthesis of various compounds, providing insights into the potential for creating new chemical entities with unique structural features and possible biological activities (Elossaily, Zaki, & Metwally, 2014).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of new spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes, underscoring their relevance in the search for novel antimicrobial agents (Al-Romaizan, 2020).
Anticonvulsant and Antileukemic Activity
Some spiro compounds have been evaluated for their anticonvulsant and antileukemic activities, providing a basis for further exploration of their therapeutic potential in neurological disorders and leukemia (Rajopadhye & Popp, 1984; 1987).
Green Synthesis and Biological Evaluation
The green synthesis of spiro compounds using environmentally friendly techniques has been explored, alongside their biological evaluation as anti-inflammatory and anti-obesity agents. This approach highlights the importance of sustainable methods in the synthesis of biologically active compounds (Kumar et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[(2-methylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-5-6-10-18(17)15-25-21-14-8-7-13-20(21)24(23(25)28)26(19-11-3-2-4-12-19)22(27)16-31(24,29)30/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKOYUMJJUQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)

![(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825119.png)
![N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2825122.png)
![1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2825124.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2825127.png)

![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)


![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)

![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)